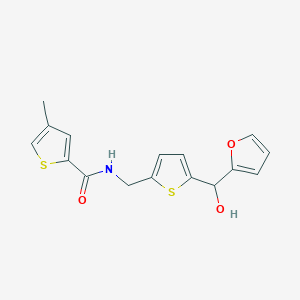
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: is an organic compound that features a complex structure with multiple functional groups, including furan, thiophene, and carboxamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
-
Formation of the Furan-2-yl(hydroxy)methyl Intermediate
Starting Material: Furan-2-carbaldehyde.
Reaction: Reduction using sodium borohydride (NaBH4) in methanol to yield furan-2-ylmethanol.
-
Synthesis of the Thiophen-2-ylmethyl Intermediate
Starting Material: Thiophene-2-carbaldehyde.
Reaction: Reduction using NaBH4 in methanol to yield thiophen-2-ylmethanol.
-
Coupling Reaction
Reagents: The furan-2-ylmethanol and thiophen-2-ylmethanol intermediates.
Catalyst: Palladium on carbon (Pd/C).
Conditions: Hydrogenation under mild conditions to form the coupled product.
-
Amidation
Reagents: The coupled product and 4-methylthiophene-2-carboxylic acid.
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: Room temperature, in dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Aqueous or organic solvents, room temperature to reflux.
Products: Oxidized derivatives of the furan and thiophene rings.
-
Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Organic solvents like ethanol or ether, room temperature.
Products: Reduced forms of the furan and thiophene rings.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Organic solvents, room temperature.
Products: Halogenated derivatives of the furan and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Halogenating Agents: NBS, bromine (Br2).
科学研究应用
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential anti-inflammatory and anticancer properties.
Diagnostic Tools: Used in the development of diagnostic assays for various diseases.
Industry
Materials Science: Component in the synthesis of conductive polymers and other advanced materials.
Agriculture: Potential use in the development of new agrochemicals.
作用机制
The mechanism of action of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.
相似化合物的比较
Similar Compounds
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide: .
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-ethylthiophene-2-carboxamide: .
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-propylthiophene-2-carboxamide: .
Uniqueness
The unique combination of furan, thiophene, and carboxamide groups in this compound provides it with distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its applications.
属性
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUAXWGSXJEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
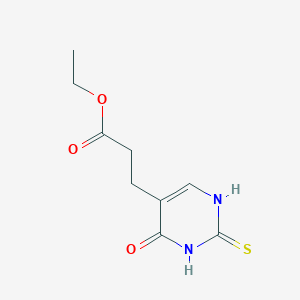
![3-(2H-1,3-benzodioxol-5-yl)-5-{[(dimethylsulfamoyl)amino]methyl}-1,3-oxazolidin-2-one](/img/structure/B2812511.png)
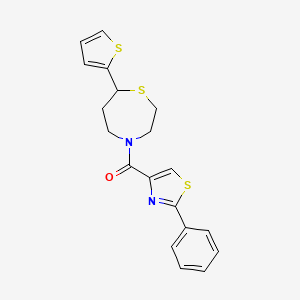
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2812515.png)
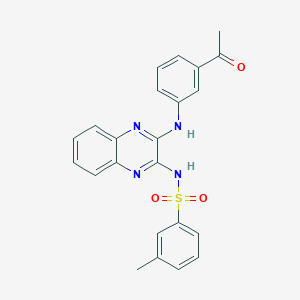
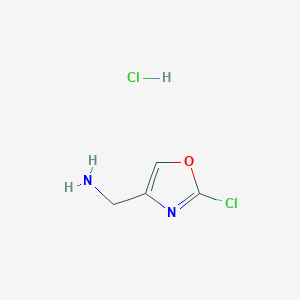
![Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2812520.png)
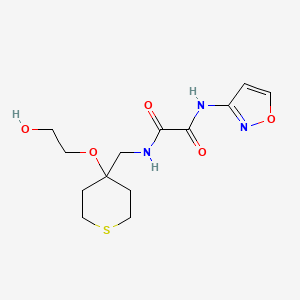
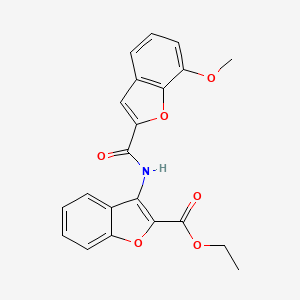
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)
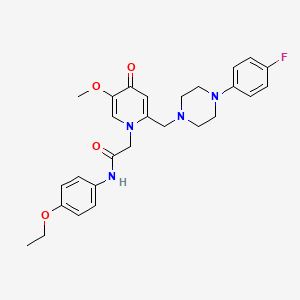
![4-(butan-2-ylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
![2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)
![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)
